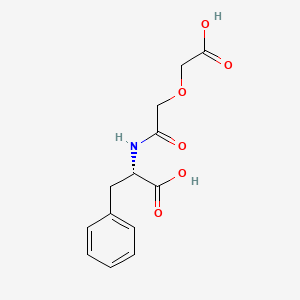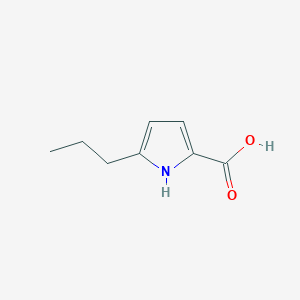
5-propyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-propyl-1H-pyrrole-2-carboxylic acid is a derivative of 1H-Pyrrole-2-carboxylic acid . The molecular formula of 1H-Pyrrole-2-carboxylic acid is C5H5NO2 and it has a molecular weight of 111.0987 . It is also known by other names such as Pyrrole-2-carboxylic acid, Minalin, and Minaline .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like 5-propyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2-carboxylic acid, the parent compound of 5-propyl-1H-pyrrole-2-carboxylic acid, has been studied using X-ray diffraction, IR spectroscopy, and quantum chemistry . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrroles, including 5-propyl-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学研究应用
Antiparasitic Activity
5-propyl-1H-pyrrole-2-carboxylic acid has shown potential as an antiparasitic agent. It exhibits activity against Trypanosomes , which are parasitic protozoa known to cause diseases like sleeping sickness. The compound achieves this by selectively inhibiting proline racemase , an enzyme crucial for the parasite’s metabolism .
Antifungal Properties
This compound also demonstrates potent antifungal properties. It’s particularly effective against Phytophthora , a genus of plant-damaging oomycetes. Its mechanism involves disrupting the fungal cell’s ability to maintain its structure and function, thereby inhibiting growth and proliferation .
Biosensor Applications
5-propyl-1H-pyrrole-2-carboxylic acid can form multi-layered films with gold nanoparticles and nickel oxide. These films can be used in biosensors, which are analytical devices used to detect biological information .
Photothermal Therapy
In the field of medical imaging and therapy, this compound may be used in photoacoustic imaging . This is a technique that combines optical and ultrasound imaging to produce high-contrast images of biological tissues. The compound can be used for photothermal therapy, where it absorbs light and converts it to heat to destroy cancer cells .
Advanced Glycation End-Product (AGE) Research
The structural similarity of 5-propyl-1H-pyrrole-2-carboxylic acid to pyrrole-2-carboxaldehyde derivatives makes it relevant in the study of AGEs. AGEs are compounds that form through the non-enzymatic reaction of sugars with proteins, lipids, or nucleic acids, often in diabetes and aging .
Biomarker Development
Due to its structural characteristics, 5-propyl-1H-pyrrole-2-carboxylic acid could be involved in the development of biomarkers for diseases like diabetes. Biomarkers are biological molecules found in blood, other body fluids, or tissues that are a sign of a normal or abnormal process, or of a condition or disease .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the construction of complex molecules with pyrrole rings, which are common in many pharmaceuticals and biologically active molecules .
Material Science
In material science, 5-propyl-1H-pyrrole-2-carboxylic acid could be used to modify the surface properties of materials. This can enhance the interaction with other substances, which is valuable in the development of new materials with specific desired properties .
作用机制
Target of Action
It is known that pyrrole derivatives, which include 5-propyl-1h-pyrrole-2-carboxylic acid, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrrole derivatives can interact with their targets in various ways, leading to different biological activities . For instance, some pyrrole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrrole derivatives, it can be inferred that 5-propyl-1h-pyrrole-2-carboxylic acid may have a wide range of molecular and cellular effects .
安全和危害
Pyrrole-2-carboxylic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
未来方向
While specific future directions for 5-propyl-1H-pyrrole-2-carboxylic acid are not mentioned in the search results, there is ongoing research into the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks . This suggests that there is potential for the development of sustainable methods for the production of pyrrole derivatives, including 5-propyl-1H-pyrrole-2-carboxylic acid.
属性
IUPAC Name |
5-propyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(9-6)8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHSDGIYBQDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1505069-69-1 |
Source


|
| Record name | 5-propyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2903479.png)
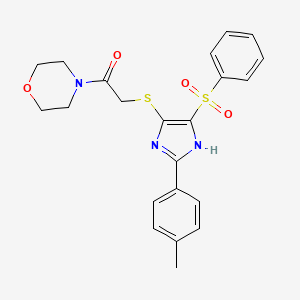
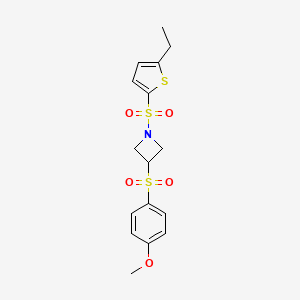
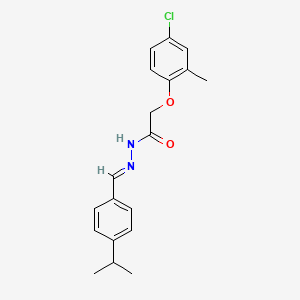
![N-(3-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2903483.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903485.png)

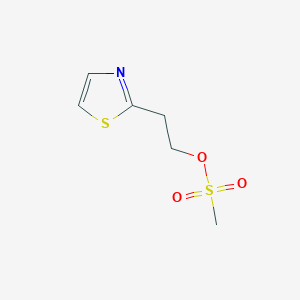
![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)
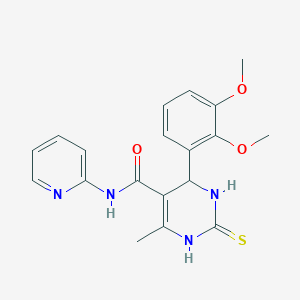
![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
